molecular formula C18H15Ga B094506 Gallium, triphenyl- CAS No. 1088-02-4

Gallium, triphenyl-

Cat. No. B094506
CAS RN: 1088-02-4
M. Wt: 301 g/mol
InChI Key: IJBVSWGUSGYQMH-UHFFFAOYSA-N
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Description

Triphenylgallium, also known as Gallium, triphenyl-, is a compound with the molecular formula C18H15Ga . It is also known by other names such as triphenylgallane . The molecular weight of this compound is 301.0 g/mol .


Synthesis Analysis

Triphenyl formazane (Htpf, 1) reacts selectively with trimethyl alane, gallane and indane under elimination of methane. The isolated products gave elemental analyses and HR-EI mass spectra in accord with the sum formula C21H21MN4 (M = Al (2), Ga (3), In (4)) .


Molecular Structure Analysis

The molecular structure of Triphenylgallium consists of a Gallium atom at the center, surrounded by three phenyl groups . The InChI string for Triphenylgallium is InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H; .


Chemical Reactions Analysis

Gallium has been found to display unique catalytic properties. Gallium trihalides are considered effective Lewis acids which can activate several functional groups under extremely mild conditions .


Physical And Chemical Properties Analysis

Triphenylgallium has a molecular weight of 301.0 g/mol . Gallium-based liquid metals have unique properties such as high surface tension, density anomaly, high electrical and thermal conductivity, phase transition, and their temperature and low viscosity in combination with their low toxicity .

Scientific Research Applications

  • Synthesis of gallium complexes: Triphenylgallium is used in synthesizing pyrazolate-bridged digallium complexes, which have potential applications in molecular orbital calculations and kinetics studies. These complexes are characterized by spectral and analytical methods, X-ray crystallography, and bridge-terminal exchange kinetics (Sirimanne et al., 2003).

  • Development of fluorescent probes: Gallium ions can be detected using fluorescent probes, which is useful in monitoring the status of administered gallium compounds in biological systems. A bis-salophen probe has shown high selectivity and sensitivity for gallium ions, beneficial for cancer cell detection and zebrafish imaging (He et al., 2019).

  • Oxidative addition reactions: Gallium(I) derivatives, such as those involving triphenylgallium, undergo oxidative addition reactions with various element-hydrogen bonds. This property is crucial for exploring reaction mechanisms and developing new compounds (Seifert et al., 2009).

  • Liquid metal applications: Gallium and its alloys, which include triphenylgallium, have applications as soft electrodes, sensors, and in microfluidic devices due to their surface oxide properties. This enables use in self-healing circuits, reconfigurable conductors, and stretchable antennas and wires (Dickey, 2014).

  • Theranostic applications: Gallium-based nanoplatforms, possibly including triphenylgallium, have applications in cancer therapy, imaging, and biosensing. These platforms facilitate various therapeutic approaches such as photothermal therapy and radiotherapy (Pandey et al., 2020).

  • Medical applications: Gallium compounds, including triphenylgallium derivatives, are used in medicine for diagnosing and treating cancer and bone metabolism disorders. Understanding their mechanisms of action is vital for advancing their use in clinical medicine (Chitambar, 2010).

  • Electronics industry: Gallium, often in the form of compounds like triphenylgallium, is a crucial material in the electronics industry, particularly in the production of semiconductors and optoelectronics (Moskalyk, 2003).

properties

IUPAC Name

triphenylgallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.Ga/c3*1-2-4-6-5-3-1;/h3*1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBVSWGUSGYQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Ga
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148743
Record name Gallium, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1088-02-4
Record name Gallium, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001088024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gallium, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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